
(2,4,6-Tribromophenyl)hydrazine hydrochloride
Descripción general
Descripción
“(2,4,6-Tribromophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1227185-81-0 . It has a molecular weight of 381.29 and its molecular formula is C6H6Br3ClN2 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2,4,6-Tribromophenyl)hydrazine hydrochloride” is 1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2,4,6-Tribromophenyl)hydrazine hydrochloride” is a powder that is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Energetic Materials : (2,4,6-Tribromophenyl)hydrazine hydrochloride is used in the synthesis of high-performance energetic materials. It acts as a precursor in the synthesis of hexanitrazobenzene, a key compound in this field. This process involves the condensation of picryl chloride with hydrazine hydrate, showcasing its role in creating compounds with superior energetic properties (Badgujar et al., 2009).
Detection of Hydrazine in Biological and Environmental Samples : The compound is instrumental in developing sensitive fluorescent probes for detecting hydrazine (N2H4) in various samples. This is crucial due to hydrazine's high toxicity and widespread use in industries. These probes, such as DDPB, are designed for ratiometric fluorescence imaging and can detect hydrazine in water systems and living cells (Zhu et al., 2019).
Anti-Lipase and Anti-Urease Activities : Research has explored the synthesis of novel 1,2,4‐Triazole derivatives using (2,4,6-Tribromophenyl)hydrazine hydrochloride and its derivatives. These compounds have shown significant anti-lipase and anti-urease activities, indicating potential therapeutic applications (Bekircan et al., 2014).
Detection of Hydrazine in Live Cells : The compound is also used in designing probes for the detection of hydrazine in live cells. Such probes can enable real-time monitoring of hydrazine levels in biological samples, aiding in studies related to its toxicological impacts (Goswami et al., 2013).
Antineoplastic Agents : Derivatives of (2,4,6-Tribromophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antineoplastic activity. These compounds have shown promising results against various forms of leukemia and solid tumors in experimental models (Shyam et al., 1993).
Stable Radicals Synthesis : The compound is used in the synthesis of stable radicals through the substitution of chlorine atoms. This has applications in chemical research, especially in studying the chemical, spectroscopic, and magnetic properties of these radicals (Bretschneider & Wallenfels, 1968).
Voltammetric Detection of Water Pollutants : It plays a role in the development of sensors for the voltammetric determination of hydrazine and other water pollutants. Such sensors can accurately detect and measure these contaminants, contributing to environmental safety and public health (Tahernejad-Javazmi et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2,4,6-tribromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLSGOIRKZENEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NN)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Tribromophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



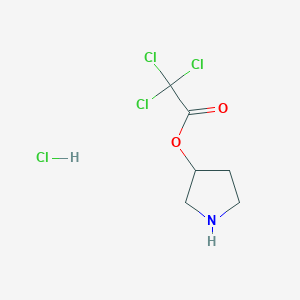
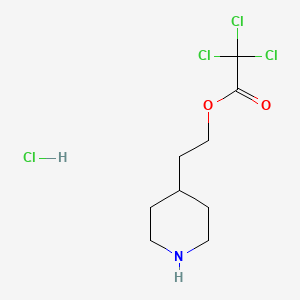
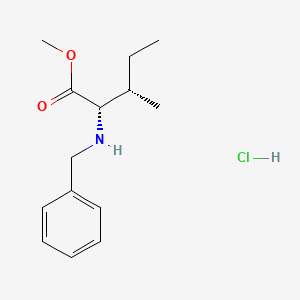
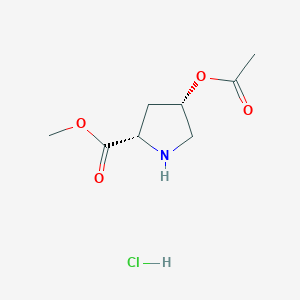
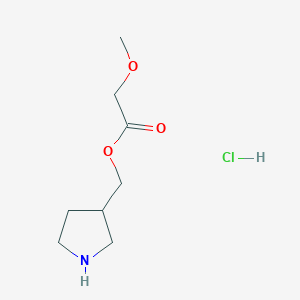
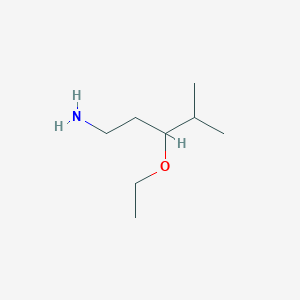
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
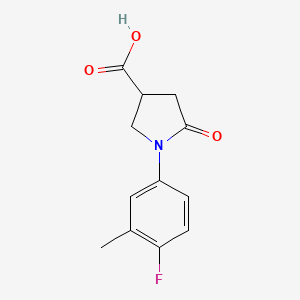
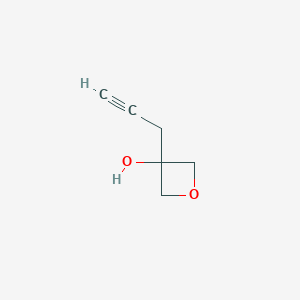

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)
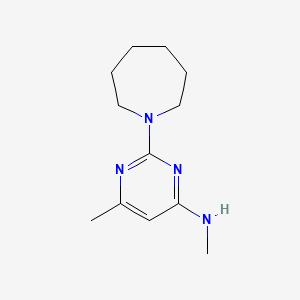
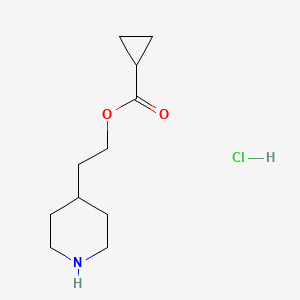
![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)